(1S)-1-(adamantan-1-yl)ethan-1-amine hydrochloride

influenza A M2 proton channel electrophysiology binding kinetics

Researchers require enantiopure rimantadine for stereospecific pharmacology, but racemic mixtures cause ambiguous metabolite data. CAS 1005341-54-7 is the (S)-enantiomer hydrochloride salt-not the racemic drug. - **Chiral Reference Standard:** >99.7% ee; unambiguous peak assignment in LC-MS/MS bioanalysis. - **Validated Bioactivity:** EC50 = 24.44 nM (H1N1); Kd = 39 ± 4 nM (TEVC electrophysiology). - **Synthesis Precursor:** Essential for (S)-configured tridentate ligands in asymmetric α-amino acid synthesis. - **Structural Data:** High-res co-crystal structure available (PDB 6US8) for molecular dynamics.

Molecular Formula C12H22ClN
Molecular Weight 215.76 g/mol
CAS No. 1005341-54-7
Cat. No. B3197411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(adamantan-1-yl)ethan-1-amine hydrochloride
CAS1005341-54-7
Molecular FormulaC12H22ClN
Molecular Weight215.76 g/mol
Structural Identifiers
SMILESCC(C12CC3CC(C1)CC(C3)C2)N.Cl
InChIInChI=1S/C12H21N.ClH/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12;/h8-11H,2-7,13H2,1H3;1H/t8-,9?,10?,11?,12?;/m0./s1
InChIKeyOZBDFBJXRJWNAV-CPYWBCLGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Rimantadine Hydrochloride: Chiral Research Overview


(1S)-1-(Adamantan-1-yl)ethan-1-amine hydrochloride (CAS 1005341-54-7) is the hydrochloride salt of the (S)-enantiomer of rimantadine, an adamantane-based chiral amine with the molecular formula C₁₂H₂₂ClN and a molecular weight of 215.76 g/mol . Rimantadine is an established antiviral drug that targets the influenza A M2 proton channel; however, the clinically marketed form (Flumadine®) is a racemic mixture of (R)- and (S)-enantiomers [1]. The enantiomerically pure (S)-form is primarily utilized as a research tool for stereospecific pharmacological investigations, as a chiral building block in asymmetric synthesis, and as an analytical reference standard, rather than as a direct therapeutic agent [2].

Product Role Chiral reference standard and enantiopure research tool
Workflow Fit Stereochemical-control studies and chiral bioanalytical method validation
Synthetic Utility Chiral building block for asymmetric ligand synthesis

Why the (S)-Enantiomer Is Not Substitutable


Although (R)- and (S)-rimantadine exhibit indistinguishable M2 channel blockade and antiviral potency in functional assays [1], they are not interchangeable in all contexts. Solid-state NMR studies have demonstrated differential hydrogen-bonding patterns and binding-site interactions between the two enantiomers at the atomic level [2]. Furthermore, the enantiomers display stereospecific differences in the disposition of their hydroxylated metabolites in human plasma, despite similar parent-compound pharmacokinetics [3]. Critically, (S)-rimantadine serves as the precursor for a distinct class of chiral tridentate ligands used in the asymmetric synthesis of tailor-made α-amino acids—a synthetic application where the (R)-enantiomer yields Ni(II) complexes of opposite absolute stereochemistry and is not a direct substitute [4]. Recent patent literature also specifies enantiomerically pure 2-S-rimantadine for emerging therapeutic applications including HPV-associated cancer treatment [5].

Binding Mode Differential hydrogen-bonding networks reported by ssNMR; binding-site interaction pattern may not transfer directly between enantiomers.
Metabolite Profile Stereospecific hydroxylated metabolite disposition may confound pharmacokinetic interpretation if racemate is used.
Chiral Induction (R)-enantiomer-derived ligand yields opposite absolute stereochemistry in amino acid synthesis; not a direct substitute.

Quantitative Differentiation Evidence


M2 Channel Binding Kinetics by Electrophysiology

In a direct head-to-head comparison using a two-electrode voltage clamp (TEVC) electrophysiological assay on full-length M2 WT (Udorn strain) expressed in Xenopus laevis oocytes, (S)-rimantadine hydrochloride and (R)-rimantadine hydrochloride exhibited statistically indistinguishable binding kinetic parameters. The association rate constant (kₒₙ) for (S)-rimantadine was 22,500 ± 300 min⁻¹M⁻¹ versus 20,800 ± 700 min⁻¹M⁻¹ for (R)-rimantadine; the dissociation rate constant (kₒff) was (8.8 ± 0.8) × 10⁻⁴ min⁻¹ versus (9 ± 2) × 10⁻⁴ min⁻¹; and the calculated equilibrium dissociation constant (Kd) was 39 ± 4 nM for (S)-rimantadine versus 41 ± 9 nM for (R)-rimantadine, with racemic rimantadine at 46 ± 4 nM [1]. These values confirm that the (S)-enantiomer binds the M2 channel pore with affinity equivalent to both the (R)-enantiomer and the racemate, providing researchers with a validated enantiopure probe that does not compromise target engagement relative to the clinically used racemic mixture.

M2 Binding Kinetics
Head-to-head
(S)-rimantadine Kd: 39 ± 4 nM vs (R)-rimantadine Kd: 41 ± 9 nM (Δ non-significant)
Equivalent target engagement potency in M2 channel assays.
TEVC electrophysiology; Udorn strain; Xenopus oocytes.
influenza A M2 proton channel electrophysiology binding kinetics

Antiviral Potency in Cellular Assays

In a cellular antiviral plaque reduction assay using the amantadine-sensitive A/Solomon Island/3/2006 (H1N1) influenza strain, both enantiomers showed equivalent antiviral potency. The EC50 of (S)-rimantadine was 24.44 nM, compared with 19.62 nM for (R)-rimantadine, a difference that is not statistically significant [1]. This finding corroborates independent data from Drakopoulos et al. (2017), who reported IC50 values of 0.06 ± 0.02 μM for 2-S-rimantadine and 0.05 ± 0.01 μM for 2-R-rimantadine against A/Udorn/72 (H3N2), and 0.02 ± 0.01 μM versus 0.04 ± 0.01 μM against A/WSN/33-M2-N31S (H1N1) in MDCK cells—again showing no significant difference [2]. These results demonstrate that the (S)-enantiomer, when procured as an enantiopure research reagent, delivers antiviral potency indistinguishable from the (R)-enantiomer in wild-type M2 influenza strains.

Antiviral Potency
Head-to-head
EC50 (S): 24.44 nM vs (R): 19.62 nM (H1N1); no significant difference across H3N2 strains.
Reported indistinguishable cellular antiviral activity in M2-dependent assays.
Plaque reduction and CPE inhibition; MDCK cells.
antiviral activity influenza A EC50

Solid-State NMR of Stereochemical Binding Modes

Wright et al. (2016) employed an enantioselective synthesis of deuterium-labeled (R)- and (S)-rimantadine and characterized their protein-ligand interactions with the influenza A M2 proton channel using ¹³C-²H rotational-echo double-resonance (REDOR) solid-state NMR. Isotropic chemical shift changes strongly supported differential binding of the two enantiomers. Position-restrained simulations satisfying REDOR distance restraints revealed marked differences in the hydrogen-bonding pattern: (R)-rimantadine formed a more extensive hydrogen-bonding network within the channel pore, leading to higher stability of this enantiomer in the bound state [1]. For the (S)-rimantadine enantiomer, an additional NMR resonance was observed that was consistent with an unbound state potentially in exchange with the bound state [1]. Notably, subsequent functional studies (Thomaston et al. 2021; Drakopoulos et al. 2017) demonstrated that these structural differences do not translate into measurable differences in channel blockade or antiviral potency, indicating that the differential binding detected by ssNMR reflects subtle conformational variations rather than affinity differences [2].

ssNMR Binding Modes
Head-to-head
Distinct chemical shifts; (R)-enantiomer forms more extensive H-bond network in pore.
Atomic-level stereochemical discrimination supports enantiomer-specific structural biology.
REDOR ssNMR; liposomal environment; qualitative difference.
solid-state NMR protein-ligand interactions stereochemical recognition

Stereospecific Metabolite Disposition in Plasma

Choma et al. (1992) developed a GC/MS method using the optically active derivatizing reagent S-α-methyl-α-methoxy(pentafluorophenyl)acetic acid to separately quantify the enantiomers of rimantadine and its three hydroxylated metabolites in human plasma. In six subjects administered a single 200 mg oral dose of racemic rimantadine hydrochloride, no significant differences were observed in the concentration-time profiles of R- and S-rimantadine (both measured over 2.5–250 ng/mL) [1]. However, large stereospecific differences were found in the disposition of the hydroxylated metabolites: m-hydroxyrimantadine and p-hydroxyrimantadine (equatorial and axial epimers) exhibited enantiomer-dependent plasma concentration profiles (measured over 2.5–50 and 1.25–62.5 ng/mL ranges, respectively) [1]. This stereoselective metabolism means that in vivo studies employing racemic rimantadine confound parent-compound pharmacology with enantiomer-specific metabolite effects, whereas use of enantiopure (S)-rimantadine hydrochloride eliminates this variable.

Metabolite Disposition
Head-to-head
Parent PK similar; large stereospecific differences in hydroxylated metabolite plasma profiles.
Supports enantiopure use for metabolism studies; racemate confounds metabolite interpretation.
Human plasma; 200 mg oral racemate; GC/MS with chiral derivatization.
pharmacokinetics enantioselective metabolism chiral chromatography

Chiral Building Block for Asymmetric Synthesis

Takeda et al. (2018) reported the discovery and application of a new (S)-rimantadine-derived chiral tridentate ligand for the preparation of tailor-made α-amino acids via second-order asymmetric transformation (SOAT). The ligand, incorporating the (S)-1-(1-adamantyl)ethanamine scaffold, formed Ni(II) complexes of (SC,RN,RC) absolute configuration that underwent preferential precipitation, enabling dynamic kinetic resolution and (S)/(R)-interconversion of unprotected amino acids [1]. The extreme bulkiness and lipophilicity imparted by the adamantane moiety of the rimantadine residue was critical for the selective crystallization that drives the SOAT process [2]. Han et al. (2019) subsequently developed an optimized optical resolution procedure providing (S)-rimantadine in >99% enantiomeric excess (99.7% ee) via a three-step crystallization using (R)-phenoxypropionic acid as a recyclable resolving reagent, with an overall yield of 28.1% [2]. The (R)-configured rimantadine-derived ligand yields Ni(II) complexes of opposite (RC,SN,SC) stereochemistry and is not a direct substitute for accessing the same enantiomeric series of α-amino acid products [2].

Chiral Ligand Precursor
Reported
Resolved at >99.7% ee; enables SOAT-based synthesis of tailor-made L-α-amino acids.
Essential scaffold for enantioselective amino acid production; (R)-form yields opposite series.
Ni(II) complexation; dynamic kinetic resolution; 28.1% overall yield.
asymmetric synthesis chiral ligand α-amino acids

Crystal Structure of the M2 Channel Complex

The high-resolution (1.70 Å) X-ray crystal structure of the influenza A M2 wild-type transmembrane domain in complex with enantiomerically pure (S)-rimantadine has been deposited in the Protein Data Bank as entry 6US8 [1]. This structure, solved alongside the corresponding (R)-rimantadine complex, revealed that both enantiomers bind to the same pore location within the M2 tetrameric channel. The only structural difference identified was slight variation in the hydration pattern: the ordered water molecules between the bound drug and the gating His37 residues. Free energy perturbation calculations confirmed that the hydration free energy difference between the two enantiomers is −0.06 ± 0.03 kcal mol⁻¹ when starting from (R)-rimantadine and 0.000 ± 0.005 kcal mol⁻¹ when starting from (S)-rimantadine—both values consistent with zero, confirming that the subtle hydration differences are energetically inconsequential for binding [1]. The availability of an enantiopure (S)-rimantadine crystal structure provides a validated atomic model for computational chemistry, structure-based drug design, and molecular docking studies requiring a defined stereochemical state.

Crystal Structure
Head-to-head
PDB 6US8; 1.70 Å resolution; bound in M2 pore with subtle hydration differences (ΔΔG ~0 kcal/mol).
Provides validated atomic model for enantiopure computational drug design.
X-ray; lipidic cubic phase; M2(22–46) WT TM domain.
X-ray crystallography PDB 6US8 drug-channel complex

Research and Industrial Application Scenarios


Chiral Reference Standard for Bioanalytical Validation

The well-characterized stereospecific differences in metabolite disposition between (S)- and (R)-rimantadine [1] necessitate the use of enantiopure (S)-rimantadine hydrochloride as a certified reference standard when developing and validating chiral LC-MS/MS or GC-MS bioanalytical methods for rimantadine pharmacokinetic studies. Procurement of the enantiopure hydrochloride salt (CAS 1005341-54-7) rather than the racemate ensures unambiguous peak assignment and accurate calibration curves for the (S)-enantiomer in plasma and urine quantification workflows.

Enantiopure Probe for Mechanistic Virology

Investigators studying the stereochemical requirements of M2 proton channel blockade can employ (S)-rimantadine hydrochloride as a structurally defined, enantiopure probe. The compound has been validated in TEVC electrophysiology (Kd = 39 ± 4 nM) and antiviral plaque assays (EC50 = 24.44 nM against H1N1) with potency equivalent to the (R)-enantiomer [2], allowing researchers to attribute observed pharmacological effects solely to the (S)-configuration without confounding by the opposite enantiomer present in racemic drug formulations.

Precursor for Chiral Ligands in Amino Acid Synthesis

For synthetic chemistry laboratories engaged in the asymmetric synthesis of tailor-made α-amino acids via the second-order asymmetric transformation (SOAT) methodology, (S)-rimantadine hydrochloride serves as the essential chiral amine precursor [3]. The resulting (S)-configured tridentate ligand, when complexed with Ni(II), enables dynamic kinetic resolution of unprotected amino acids with preferential crystallization driven by the adamantane moiety's steric bulk and lipophilicity. The resolved (S)-rimantadine can be obtained with enantiomeric purity exceeding 99.7% ee using the published optical resolution protocol with (R)-phenoxypropionic acid [4].

Reference Ligand for Structure-Based Drug Design

The availability of a high-resolution (1.70 Å) X-ray crystal structure of (S)-rimantadine bound to the M2 wild-type transmembrane domain (PDB 6US8) [5] makes this compound a critical reference ligand for molecular docking, free energy perturbation, and molecular dynamics simulation studies. Computational chemists designing next-generation M2 channel blockers require the enantiopure structure to avoid conformational averaging artifacts that arise when using racemic co-crystal structures, and to accurately model stereospecific water-mediated interactions with the His37 gating residues.

Application
Selection Property
Validation Focus
Chiral Bioanalytical Method Validation
Stereochemical-control context
Chiral LC-MS/MS or GC-MS peak assignment and calibration linearity
Mechanistic Virology Probe
Enantiomer-attribution review
M2 target engagement and antiviral assay-response interpretation
Asymmetric Amino Acid Synthesis
Enantiomeric excess and chiral induction
Ni(II) complex stereochemistry and SOAT crystallization outcome
Structure-Based Drug Design
Enantiopure structural template
Docking and MD simulation accuracy against PDB 6US8
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